Anguibactin - 104245-09-2

Anguibactin

Catalog Number: EVT-1169727
CAS Number: 104245-09-2
Molecular Formula: C15H16N4O4S
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-N-(2-(1H-Imidazol-4-yl)ethyl)-2-(2,3-dihydroxyphenyl)-N-hydroxy-4,5-dihydrothiazole-4-carboxamide is a natural product found in Vibrio anguillarum with data available.
Source and Classification

Anguibactin is synthesized by Vibrio anguillarum, specifically from strains that harbor the pJM1 plasmid, which contains the necessary biosynthetic genes. This plasmid-mediated system includes genes responsible for both the synthesis and transport of anguibactin, making it a vital component for bacterial survival and pathogenicity in iron-depleted environments .

Synthesis Analysis

The biosynthesis of anguibactin involves a series of enzymatic reactions encoded by specific genes located on the pJM1 plasmid. The key genes identified include angR and fatA, which are crucial for the biosynthesis and transport of anguibactin, respectively. The synthesis pathway is characterized by an assembly line mechanism, where modular enzymes work sequentially to construct the complex structure of anguibactin .

Technical Details

  • Enzymatic Pathway: The biosynthesis involves non-ribosomal peptide synthetases that catalyze the formation of peptide bonds without ribosomal machinery.
  • Gene Cloning: Techniques such as PCR amplification and cloning into vectors like pGEM-T Easy have been utilized to study these genes .
  • Mutagenesis: Mutagenesis studies have confirmed the roles of specific genes by analyzing the phenotypic changes in mutant strains lacking these genes .
Molecular Structure Analysis

Anguibactin has a complex molecular structure that allows it to effectively bind iron. The molecular formula of anguibactin is C₁₄H₁₉N₃O₄S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms.

Structural Characteristics

  • Mass Spectrometry: Characterization through mass spectrometry has revealed an ion at m/z 348, confirming its molecular weight and composition .
  • Functional Groups: The structure includes multiple hydroxyl groups and nitrogen atoms that facilitate its chelation properties.
Chemical Reactions Analysis

Anguibactin primarily participates in complexation reactions with ferric ions. The binding affinity of anguibactin for iron is significantly higher than that of many competing ligands in biological systems, which enhances its effectiveness as a siderophore.

Relevant Reactions

  • Iron Chelation: The reaction between anguibactin and ferric ions can be represented as:
    Fe3++AnguibactinFe Anguibactin 3+\text{Fe}^{3+}+\text{Anguibactin}\rightarrow \text{Fe Anguibactin }^{3+}

This reaction is critical for facilitating iron uptake in bacteria under nutrient-limited conditions.

Mechanism of Action

The mechanism of action for anguibactin involves its ability to sequester iron from the environment and deliver it to bacterial cells. Once bound to ferric ions, the ferric-anguibactin complex is recognized by specific receptors on the bacterial surface.

Mechanistic Steps

  1. Siderophore Release: Anguibactin is secreted into the environment where it binds free ferric ions.
  2. Complex Recognition: The ferric-anguibactin complex interacts with specific receptors (e.g., FvtA) on Vibrio anguillarum.
  3. Uptake Mechanism: Upon binding, the complex is internalized via active transport mechanisms, allowing the bacterium to utilize the essential iron for metabolic processes .
Physical and Chemical Properties Analysis

Anguibactin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water, which facilitates its function in aqueous environments.
  • Stability: Anguibactin remains stable under various environmental conditions, making it effective in diverse habitats.
  • pH Sensitivity: The chelation efficiency can vary with pH, typically being optimal in slightly acidic to neutral conditions.
Applications

Anguibactin has significant scientific applications due to its role in microbial iron acquisition. Its study contributes to understanding bacterial pathogenesis and can inform strategies for developing antimicrobial agents.

Scientific Applications

  • Antimicrobial Research: Understanding anguibactin's mechanism can lead to novel approaches in combating bacterial infections, particularly in aquaculture.
  • Biotechnological Uses: Anguibactin can be utilized in bioremediation processes where iron availability is a limiting factor for microbial activity.
  • Drug Development: Siderophore-based drug delivery systems are being explored, leveraging anguibactin's ability to transport therapeutic agents into bacterial cells .
Introduction to Anguibactin as a Virulence-Associated Siderophore

Role of Iron Acquisition in Bacterial Pathogenesis

Iron is indispensable for bacterial cellular functions, including:

  • Enzyme cofactor synthesis: Cytochromes for respiration, ribonucleotide reductase for DNA synthesis, and catalases for oxidative stress defense [4].
  • Metabolic pathways: Enzymes in the tricarboxylic acid (TCA) cycle require iron-sulfur clusters [8].

Hosts exploit this dependency by deploying iron-withholding proteins:

  • Transferrin and lactoferrin: Serum proteins that bind free Fe³⁺, reducing its concentration to ~10⁻²⁴ M [6].
  • Ferritin: Intracellular storage protein that sequesters >30% of host iron [6].

Siderophores like anguibactin counteract this by:

  • High-affinity chelation: Formation of stable Fe³⁺ complexes (stability constant >10³⁰).
  • Receptor-mediated transport: Delivery of iron-siderophore complexes into bacterial cells [6] [8].

Table 1: Key Siderophores in Marine Pathogens

SiderophoreProducing OrganismChemical ClassVirulence Role
AnguibactinVibrio anguillarum (pJM1⁺ strains)Mixed (catechol/hydroxamate)Essential for septicemia in fish
VanchrobactinVibrio anguillarum (pJM1⁻ strains)CatecholateModerate virulence enhancement
VibriobactinVibrio choleraeCatecholateIntestinal colonization
TrivanchrobactinVibrio sp. DS40M4Tris-catechol amideIron scavenging in marine environments [3] [4] [10]

Anguibactin in the Context of Marine Vibrio Ecology

Marine ecosystems present unique challenges for iron acquisition:

  • Oxic conditions: Favor insoluble Fe³⁺ hydroxides over soluble Fe²⁺.
  • Competition: Microbial density in nutrient-rich zones (e.g., biofilms) intensifies rivalry for iron [4] [9].

Anguibactin production is environmentally regulated by:

  • Iron starvation: Induced via the Fur repressor when intracellular iron drops below ~10⁻⁶ M [8].
  • Temperature and salinity: Optimally produced at 15°C–25°C and marine salinities (2–3% NaCl) [9].

Ecological implications include:

  • Niche specialization: Plasmid pJM1-bearing strains dominate fish pathogens due to enhanced iron piracy.
  • Evolutionary arms race: Host transferrin variants evolve higher iron-binding affinity, selecting for more efficient siderophores [1] [7].

Table 2: Biogeography of Anguibactin-Producing Strains

Geographic OriginHost/SourceSerotypeGenetic Platform
Pacific Northwest (USA)Coho salmon (Oncorhynchus kisutch)O1Plasmid pJM1
Atlantic CanadaLumpfish (Cyclopterus lumpus)O1Chromosomal (pJM1 absent)
MediterraneanSea bass (Dicentrarchus labrax)O1Plasmid pJM1
North SeaMarine sedimentsNon-pathogenicAbsent [7] [9]

Historical Discovery and Taxonomic Distribution of Anguibactin-Producing Strains

Historical Timeline

  • 1981: Iron-regulated outer membrane proteins in V. anguillarum 775 linked to virulence plasmid pJM1 [3].
  • 1986: First isolation and structural characterization of anguibactin from V. anguillarum 775 supernatants. Key properties:
  • Molecular ion at m/z 348 (C₁₉H₂₀N₄O₄S) via mass spectrometry.
  • Mixed catechol-hydroxamate groups confirmed by UV absorbance (510 nm shift with Fe³⁺) and resonance Raman spectroscopy [3].
  • 2008: Discovery of RS1 insertion sequence inactivating chromosomal vanchrobactin genes in pJM1⁺ strains [1].
  • 2013: Identification of chromosomal anguibactin clusters in Vibrio harveyi, suggesting evolutionary origin [2].

Taxonomic Distribution

Anguibactin production is primarily associated with:

  • Core producers: V. anguillarum serotype O1 strains harboring plasmid pJM1 (65 kb). This plasmid encodes:
  • AngB/AngE: 2,3-dihydroxybenzoate-AMP ligase.
  • AngT: Outer membrane receptor for ferric-anguibactin.
  • FatA/FatD: ABC transporters for iron release [1] [4].
  • Unexpected producers:
  • Vibrio harveyi: Chromosomal gene cluster homologous to pJM1 (e.g., angR, fatA) [2].
  • Vibrio sp. DS40M4: Produces both vanchrobactin and anguibactin [10].

Table 3: Anguibactin-Producing Strains and Genomic Context

StrainTaxonomic IdentityGenetic PlatformPathogenicity
775Vibrio anguillarum O1Plasmid pJM1High virulence in salmonids
NB10Vibrio anguillarum O1Plasmid pJM1Atlantic salmon pathogen
J360Vibrio anguillarum O1Chromosomal (no pJM1)Causes vibriosis in lumpfish
BAA-1116Vibrio harveyiChromosomalNon-pathogenic to fish
DS40M4Vibrio campbelliiChromosomalProduces trivanchrobactin [1] [2] [7]

Evolutionary studies indicate:

  • Horizontal transfer: pJM1 likely originated from V. harveyi's chromosome, later disseminated to V. anguillarum via conjugation [2].
  • Redundancy: Chromosomal genes (e.g., vabE) in V. anguillarum can substitute plasmid-encoded functions (angE), suggesting genomic plasticity [1] [4].

Properties

CAS Number

104245-09-2

Product Name

Anguibactin

IUPAC Name

(4R)-2-(2,3-dihydroxyphenyl)-N-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4,5-dihydro-1,3-thiazole-4-carboxamide

Molecular Formula

C15H16N4O4S

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C15H16N4O4S/c20-12-3-1-2-10(13(12)21)14-18-11(7-24-14)15(22)19(23)5-4-9-6-16-8-17-9/h1-3,6,8,11,20-21,23H,4-5,7H2,(H,16,17)/t11-/m0/s1

InChI Key

GBKVAPJMXMGXJK-NSHDSACASA-N

SMILES

C1C(N=C(S1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O

Synonyms

anguibactin

Canonical SMILES

C1C(N=C(S1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O

Isomeric SMILES

C1[C@H](N=C(S1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O

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